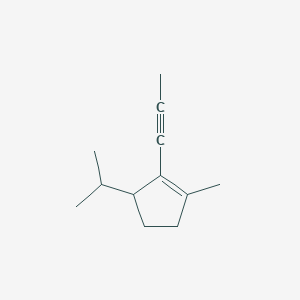
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C12H18 It is a cyclopentene derivative characterized by the presence of isopropyl, methyl, and propynyl substituents on the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-(1-propynyl)cyclopentene with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the propynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects in disease treatment.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene, 3-isopropyl-1-methyl-: A closely related compound with similar structural features but lacking the propynyl group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclopentene derivatives and contributes to its versatility in various research fields.
Propiedades
Número CAS |
126133-03-7 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3 |
Clave InChI |
HOIKNFYPVOJFKK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C(C)C)C |
SMILES canónico |
CC#CC1=C(CCC1C(C)C)C |
Sinónimos |
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















